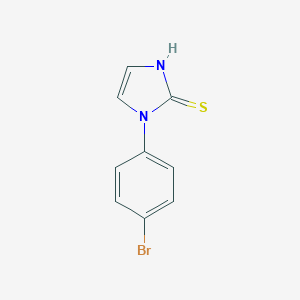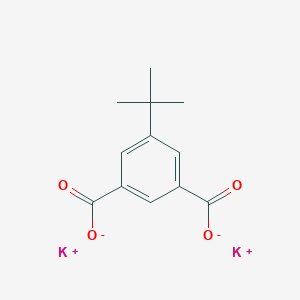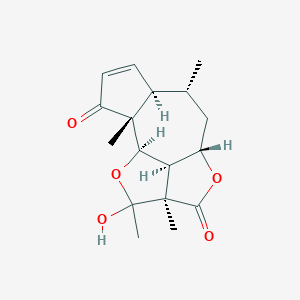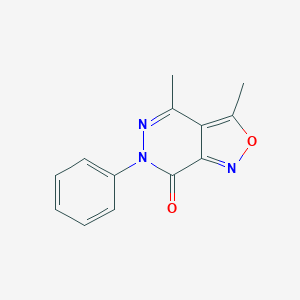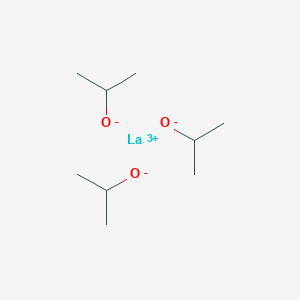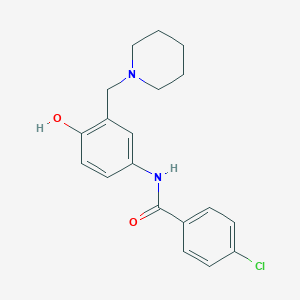
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzanilide, which is a white crystalline solid that is widely used in the pharmaceutical industry. The addition of a piperidine and a hydroxyl group to the benzanilide molecule results in the formation of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide, which exhibits unique properties that make it an attractive target for scientific investigation.
作用機序
The mechanism of action of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves its binding to specific receptors in the brain. This binding results in a change in the activity of these receptors, which can have a variety of effects on physiological processes. For example, the binding of this compound to the dopamine D2 receptor can result in a decrease in dopamine release, which can lead to a reduction in motor activity and a decrease in reward-seeking behavior.
生化学的および生理学的効果
The biochemical and physiological effects of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide are complex and depend on the specific receptors that it binds to. In general, this compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can have a variety of effects on behavior, including changes in mood, motivation, and cognition.
実験室実験の利点と制限
One advantage of using 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide in laboratory experiments is its well-established synthesis method. This allows researchers to easily obtain the compound for use in their experiments. Additionally, the compound has been extensively studied, and its effects on various physiological processes are well-understood.
One limitation of using this compound is its specificity for certain receptors in the brain. While this specificity can be an advantage in some experiments, it can also limit the range of experiments that can be performed. Additionally, the compound's effects on behavior can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
将来の方向性
There are several potential future directions for research on 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems in the brain, which could lead to the development of new treatments for a variety of conditions. Finally, new synthesis methods and modifications to the compound could lead to the development of more potent and specific analogs for use in scientific research.
合成法
The synthesis of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves the reaction of benzanilide with piperidine and 4-chlorobutyraldehyde. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and reduction, to yield the final product. The synthesis of this compound has been well-established and is routinely performed in research laboratories.
科学的研究の応用
4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide has been investigated for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One major area of interest has been its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor. This receptor is involved in a variety of physiological processes, including motor control, reward, and addiction.
特性
CAS番号 |
17183-41-4 |
|---|---|
製品名 |
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl- |
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
4-chloro-N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-4-14(5-7-16)19(24)21-17-8-9-18(23)15(12-17)13-22-10-2-1-3-11-22/h4-9,12,23H,1-3,10-11,13H2,(H,21,24) |
InChIキー |
ZSZGPTGRAMXVLC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
正規SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
その他のCAS番号 |
17183-41-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



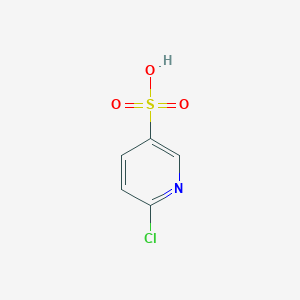
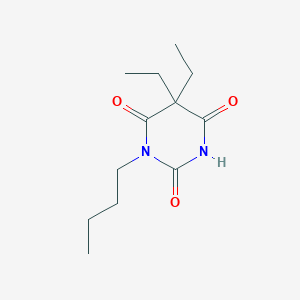
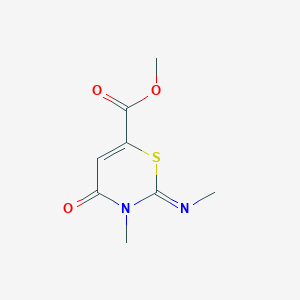
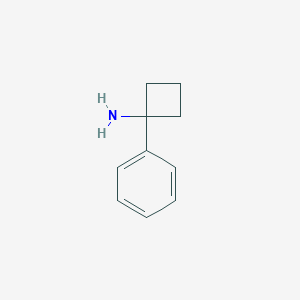
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
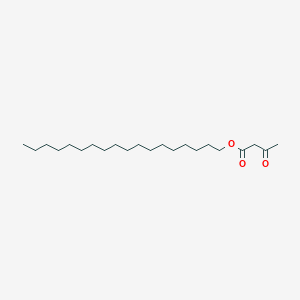
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
